molecular formula C12H18N4O4S B2991879 (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1351590-36-7

(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2991879
CAS No.: 1351590-36-7
M. Wt: 314.36
InChI Key: VXLFDOZGZAACQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a methanone derivative featuring a 6-ethoxypyridazine moiety linked to a 4-(methylsulfonyl)piperazine group. This compound belongs to a class of molecules where the piperazine ring is functionalized with sulfonyl groups, a structural motif often associated with enhanced metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

(6-ethoxypyridazin-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-3-20-11-5-4-10(13-14-11)12(17)15-6-8-16(9-7-15)21(2,18)19/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLFDOZGZAACQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridazine core[_{{{CITATION{{{2{Process for preparing 1- (6-methylpyridin-3-yl)-2- [4- (methylsulfonyl ...](https://patents.google.com/patent/US20120232281A1/en). One common approach is to start with a pyridazine derivative and introduce the ethoxy and methylsulfonyl groups through subsequent chemical reactions[{{{CITATION{{{2{Process for preparing 1- (6-methylpyridin-3-yl)-2- 4- (methylsulfonyl ...[{{{CITATION{{{_3{this compound](https://www.smolecule.com/products/s3280305).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{Process for preparing 1- (6-methylpyridin-3-yl)-2- 4- (methylsulfonyl .... The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications.

Scientific Research Applications

(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity and potential as a therapeutic agent.

  • Medicine: : Investigated for its pharmacological properties and potential use in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methylsulfonyl vs. Other Sulfonyl Groups

  • Compound 52: (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-fluoro-4-(4-(methylsulfonyl)piperazin-1-yl)quinolin-3-yl)methanone (Molecular formula: C₂₄H₂₈FN₅O₄S) incorporates both methylsulfonyl and cyclopropanecarbonyl groups on piperazine. The methylsulfonyl group enhances metabolic stability compared to bulkier sulfonyl substituents, as evidenced by its prevalence in ALDH1A1 inhibitors .
  • Compound 99 : Features a vinylsulfonyl group on piperazine. Vinylsulfonyl moieties are reactive electrophiles, often used in covalent inhibitor design, but may reduce metabolic stability compared to methylsulfonyl .

Methylsulfonyl vs. Acyl or Alkyl Groups

  • Compound w3: (4-Methylpiperazin-1-yl)methanone derivatives (e.g., C₂₂H₂₂ClN₇O) show that methyl groups on piperazine reduce electron-withdrawing effects, possibly decreasing target affinity compared to sulfonyl-containing analogs .
  • Compound m6: 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone (C₁₃H₁₇N₃O) highlights that acetylated piperazines offer intermediate polarity, balancing solubility and membrane permeability .

Core Heterocycle Modifications

Pyridazine vs. Quinoline or Acridine Cores

  • Compound 92: Quinoline-based analogs (e.g., C₂₇H₂₈FN₃O₃S) demonstrate that quinoline cores enhance planar aromaticity, favoring intercalation or stacking interactions in enzyme active sites. However, the pyridazine core in the target compound may offer distinct hydrogen-bonding capabilities due to its nitrogen arrangement .
  • : Acridine derivatives with piperazine substituents (e.g., 4-(4-aminophenyl)piperazin-1-ylmethanone) exhibit neuroprotective and anti-cholinesterase activities, suggesting that core heterocycle choice directly influences biological target specificity .

Ethoxy vs. Halogen or Hydroxy Substituents

  • Compound 52 and 99: Fluoro substituents on quinoline (e.g., C₂₄H₂₈FN₅O₄S) increase electronegativity and may improve membrane permeability compared to ethoxy groups. However, ethoxy groups on pyridazine (as in the target compound) could enhance solubility due to their oxygen lone-pair interactions .
  • : A hydroxy-trifluoromethoxyquinoline analog (C₁₆H₁₆F₃N₃O₅S) shows that polar substituents like hydroxy groups improve aqueous solubility but may reduce blood-brain barrier penetration .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
Target Compound C₁₃H₁₈N₄O₃S 334.37 6-Ethoxypyridazine, methylsulfonyl 1.8 (estimated)
Compound 52 (Quinoline analog) C₂₄H₂₈FN₅O₄S 525.57 Fluoroquinoline, methylsulfonyl 2.5
Compound 99 (Vinylsulfonyl analog) C₂₃H₂₇FN₆O₄S 526.56 Vinylsulfonyl, fluoroquinoline 2.7
(Triazolylpyrimidine analog) C₁₇H₁₉N₉O₂ 381.40 6-Ethoxypyridazine, triazolylpyrimidine 1.5

Biological Activity

The compound (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a novel pyridazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₅O₄S
  • Molecular Weight : 397.46 g/mol
  • Structure : The compound features a pyridazine ring connected to a piperazine moiety through a methanone linkage, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cell proliferation and survival, particularly within the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. It has been shown to:

  • Inhibit cell proliferation in various cancer cell lines.
  • Induce apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.

In vitro assays revealed an IC₅₀ value of approximately 5.9 nM against PI3Kα, indicating high potency as a selective PI3K inhibitor . Additionally, in vivo studies using xenograft models showed dose-dependent tumor growth inhibition .

Antimicrobial Activity

The compound has also exhibited promising antimicrobial properties. Preliminary assays suggest effectiveness against various bacterial strains, although further studies are needed to elucidate specific mechanisms and efficacy .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC₅₀ ValueMechanism
ZardaverineAnti-plateletN/APDE inhibition
EmorfazoneAnti-inflammatoryN/ACOX inhibition
This compoundAnticancer, Antimicrobial5.9 nM (PI3Kα)PI3K inhibition

Case Studies

  • Study on Cancer Cell Lines :
    A study investigated the effects of the compound on SKOV-3 ovarian cancer cells. Results indicated significant reduction in cell viability and induction of apoptosis markers after treatment with varying concentrations of the compound.
  • In Vivo Efficacy :
    In a xenograft model using human cancer cells, administration of the compound resulted in a marked reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via a two-step coupling reaction. First, the pyridazine core is functionalized with an ethoxy group under alkaline conditions (e.g., K₂CO₃ in DMF) to enhance nucleophilic substitution efficiency . Second, the piperazine moiety is introduced through a carbonylic coupling reaction using reagents like EDCI/HOBt in anhydrous dichloromethane. Critical parameters include:

  • Temperature control : Maintain 0–5°C during coupling to minimize byproducts.
  • Catalyst selection : Use Pd(OAc)₂ for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Advanced: How can discrepancies in structural characterization data (e.g., NMR vs. X-ray crystallography) be systematically resolved?

Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. To resolve these:

  • X-ray crystallography : Use single-crystal diffraction (as in ) to confirm bond angles and torsional strain .
  • Dynamic NMR : Perform variable-temperature NMR to assess rotational barriers of the piperazine sulfonyl group .
  • DFT calculations : Compare experimental data with computational models (e.g., B3LYP/6-31G*) to validate stereoelectronic effects .

Basic: Which analytical techniques are most reliable for assessing purity and stability of this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm. Retention time reproducibility (±0.1 min) indicates stability .
  • FTIR : Monitor sulfonyl (1320–1350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches for degradation .
  • Karl Fischer titration : Measure residual water (<0.5% w/w) to prevent hydrolysis of the methanone group .

Advanced: What experimental strategies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target engagement assays : Use SPR (surface plasmon resonance) to quantify binding affinity to sulfonyl-piperazine receptors (KD < 1 µM) .
  • Molecular docking : Employ AutoDock Vina with receptor crystal structures (e.g., PDB 1T49) to predict binding poses .
  • SAR studies : Modify the ethoxy or methylsulfonyl groups and correlate structural changes with activity (e.g., IC₃₀ shifts in enzyme inhibition) .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Standardized assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Apply ANOVA/Tukey’s test to compare datasets across labs, identifying outliers due to assay sensitivity differences .
  • Proteomic profiling : Use LC-MS/MS to confirm target specificity and rule off-target effects .

Advanced: What in silico and in vitro approaches are optimal for predicting metabolic pathways?

Methodological Answer:

  • CYP450 screening : Incubate with human liver microsomes (HLMs) and monitor demethylation or sulfone reduction via LC-HRMS .
  • Software prediction : Use Meteor (Lhasa Limited) to simulate Phase I/II metabolites, prioritizing ethoxy cleavage as a primary pathway .
  • Stable isotope labeling : Synthesize deuterated analogs to track metabolic stability in hepatocyte models .

Basic: How do environmental factors (pH, temperature) influence the compound’s stability during storage?

Methodological Answer:

  • pH stability : Store in buffered solutions (pH 6–7) to prevent sulfonyl group hydrolysis. Avoid extremes (pH < 4 or > 9) .
  • Thermal stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <5% decomposition in amber vials under nitrogen .
  • Light sensitivity : Protect from UV exposure to avoid pyridazine ring photodegradation .

Advanced: What considerations are critical for designing in vivo efficacy studies?

Methodological Answer:

  • Pharmacokinetics : Determine oral bioavailability (>30%) and half-life (>4 hr) in rodent models using LC-MS/MS plasma profiling .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies to balance efficacy (e.g., tumor growth inhibition) and toxicity (e.g., liver enzyme elevation) .
  • Tissue distribution : Use whole-body autoradiography to assess penetration into target organs (e.g., brain for CNS targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.